molecular formula C27H29ClN2O2 B027202 N-Didesmethyl Loperamide CAS No. 66164-06-5

N-Didesmethyl Loperamide

Katalognummer: B027202
CAS-Nummer: 66164-06-5
Molekulargewicht: 449.0 g/mol
InChI-Schlüssel: PXJHDOGGBLQFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von N-Didesmethyl-Loperamid umfasst die Demethylierung von Loperamid. Dieser Prozess kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von starken Säuren oder Basen, um die Methylgruppen von den Stickstoffatomen im Loperamid-Molekül zu entfernen .

Industrielle Produktionsverfahren: : Die industrielle Produktion von N-Didesmethyl-Loperamid beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: : N-Didesmethyl-Loperamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-Didesmethyl-Loperamid-Oxid erzeugen, während die Reduktion ein satteres Derivat erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

Positron Emission Tomography (PET)

N-dLop is utilized in PET imaging to assess the activity of efflux transporters at the blood-brain barrier (BBB). Specifically, it serves as a radiotracer to evaluate P-glycoprotein (P-gp) function. Studies have demonstrated that N-dLop is a selective substrate for P-gp, which plays a crucial role in the transport of drugs across the BBB.

  • Research Findings : In experiments involving mice, N-dLop showed significantly higher brain uptake in P-gp knockout mice compared to wild-type mice, indicating its potential for measuring P-gp activity effectively . This selectivity is vital for understanding drug interactions and optimizing therapeutic strategies for conditions where BBB integrity is compromised.
StudyFindings
Kurnik et al. (2008)N-dLop is selectively transported by P-gp; low concentrations act as substrates while high concentrations can inhibit P-gp .
Lazarova et al. (2008)Demonstrated increased brain uptake of N-dLop in P-gp knockout models .
Zoghbi et al. (2008)Suggested N-dLop as a superior agent for evaluating P-gp function compared to loperamide itself .

Toxicology and Cardiotoxicity

Clinical Case Studies

N-dLop has been implicated in cases of cardiotoxicity associated with high doses of loperamide. Reports indicate that excessive use can lead to severe cardiac events, including arrhythmias and cardiogenic shock.

  • Case Study 1 : A 25-year-old female experienced multiple syncopal episodes linked to loperamide abuse (100-150 tablets daily). Elevated levels of both loperamide and its metabolite N-dLop were found, leading to treatment with intralipid emulsion therapy, which successfully stabilized her condition .
  • Case Study 2 : Another patient presented with torsades de pointes after consuming 144 tablets daily for opioid withdrawal management. The treatment involved aggressive management of arrhythmias and highlighted the role of N-dLop in contributing to cardiac dysfunction due to its interaction with ion channels .
Case StudyPatient ProfileOutcome
Case 125-year-old female with syncopeStabilized after intralipid therapy; elevated loperamide/N-dLop levels .
Case 243-year-old female with opioid withdrawalRequired multiple interventions for arrhythmias; significant role of N-dLop noted .

Mechanisms of Cardiotoxicity

Research indicates that N-dLop may cause conduction slowing and alterations in repolarization, leading to proarrhythmic effects. The mechanisms include:

  • Inhibition of Cardiac Ion Channels : N-dLop has been shown to inhibit both hERG potassium channels and sodium channels, contributing to QT interval prolongation and increased risk of arrhythmias .
  • Dose-Exposure Relationship : Studies suggest that higher doses correlate with greater risk of cardiac events, emphasizing the need for careful monitoring in patients using loperamide for non-approved indications like opioid withdrawal .

Biologische Aktivität

N-Didesmethyl Loperamide, a metabolite of the widely used anti-diarrheal agent loperamide, has garnered attention due to its pharmacological properties and potential implications in toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, case studies illustrating its clinical impact, and comparative analyses with its parent compound, loperamide.

This compound is primarily formed through the N-demethylation of loperamide, which is mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . While loperamide acts as a μ-opioid receptor agonist in the gastrointestinal tract to reduce motility and increase water absorption, this compound exhibits a significantly lower affinity for these receptors. Research indicates that it is a weaker inhibitor of the hERG potassium channel compared to loperamide, suggesting a reduced risk of cardiotoxicity .

Pharmacological Profile

  • Receptor Binding : this compound shows less than 50% inhibition at various receptors at a concentration of 10 μM, indicating lower potency compared to loperamide .
  • Cardiac Ion Channels : It has been shown to inhibit cardiac ion channels such as hERG but at much lower levels than loperamide (7.5-fold weaker) which may contribute to its reduced cardiotoxic profile .

Metabolism and Pharmacokinetics

The metabolism of loperamide leads to several metabolites, with this compound being one of the most significant. The pharmacokinetics of loperamide indicate that it undergoes extensive first-pass metabolism, resulting in low systemic bioavailability (approximately 0.3%) and minimal central nervous system effects under normal therapeutic doses . However, in cases of overdose or misuse, such as in chronic diarrhea treatment or opioid withdrawal management, elevated levels of both loperamide and its metabolites can lead to severe adverse effects.

Case Study 1: Loperamide-Induced Cardiogenic Syncope

A notable case involved a 25-year-old female who experienced multiple syncopal episodes attributed to excessive loperamide use (100–150 tablets daily). Electrocardiograms revealed a Brugada-like pattern and subsequent cardiogenic shock. After identifying her high loperamide levels (190 ng/mL) and its metabolite (520 ng/mL), she was treated with intralipid emulsion therapy and supportive care, ultimately recovering from her cardiac complications .

Timeline Event
Day 1Syncopal episodes; ECG shows VT
Day 7Cardiogenic shock; elevated loperamide levels identified
Day 10Recovery after treatment; loperamide undetectable

Case Study 2: Ventricular Storm Induced by Loperamide

Another case reported a 29-year-old female who ingested approximately 600 mg of loperamide daily for chronic gastrointestinal issues. She presented with tachycardia and prolonged QTc interval leading to torsades de pointes. Treatment involved aggressive management in the cardiac intensive care unit, highlighting the risks associated with high doses of loperamide and its metabolites .

Comparative Analysis: this compound vs. Loperamide

The following table summarizes key differences between this compound and its parent compound:

Parameter This compound Loperamide
Receptor Affinity Weaker μ-opioid agonistStrong μ-opioid agonist
hERG Inhibition 7.5-fold weakerHigh affinity
Cardiotoxicity Risk LowerHigher
Bioavailability Not extensively studied~0.3%
Metabolic Pathway Formed via N-demethylationExtensive first-pass metabolism

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648790
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66164-06-5
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Didesmethyl Loperamide
Reactant of Route 2
N-Didesmethyl Loperamide
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl Loperamide
Reactant of Route 4
Reactant of Route 4
N-Didesmethyl Loperamide
Reactant of Route 5
Reactant of Route 5
N-Didesmethyl Loperamide
Reactant of Route 6
N-Didesmethyl Loperamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.